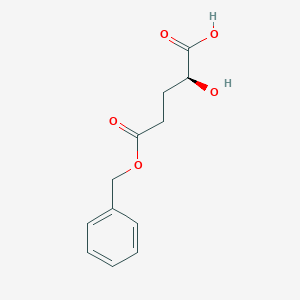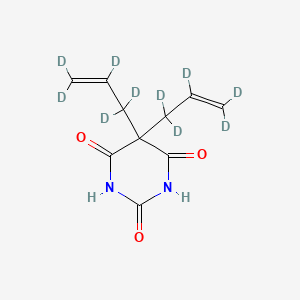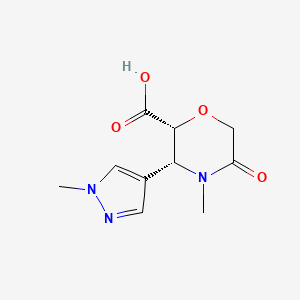
(2S)-2-hydroxy-5-oxo-5-phenylmethoxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Hydroxy-5-oxo-5-phenylmethoxypentanoic acid is an organic compound with a complex structure that includes a hydroxy group, a ketone group, and a phenylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-hydroxy-5-oxo-5-phenylmethoxypentanoic acid typically involves multi-step organic reactions. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy ketone. This intermediate can then undergo further reactions to introduce the phenylmethoxy group and finalize the structure.
Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stereochemistry of the compound, which is crucial for its biological activity.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products:
Oxidation: Formation of carboxylic acids or diketones
Reduction: Formation of secondary alcohols
Substitution: Formation of substituted phenylmethoxy derivatives
Wissenschaftliche Forschungsanwendungen
(2S)-2-Hydroxy-5-oxo-5-phenylmethoxypentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-hydroxy-5-oxo-5-phenylmethoxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenylmethoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-Hydroxy-5-oxo-5-phenylpentanoic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
(2S)-2-Hydroxy-5-oxo-5-methoxypentanoic acid: Lacks the phenyl group, which may influence its lipophilicity and interaction with biological targets.
Uniqueness: (2S)-2-Hydroxy-5-oxo-5-phenylmethoxypentanoic acid is unique due to the presence of both the phenylmethoxy group and the specific stereochemistry at the 2-position
Eigenschaften
Molekularformel |
C12H14O5 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-5-oxo-5-phenylmethoxypentanoic acid |
InChI |
InChI=1S/C12H14O5/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
OCPVHWNYJXUPHN-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine](/img/structure/B13434227.png)
![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]-1-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]piperidin-4-one](/img/structure/B13434231.png)

![N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13434242.png)
![N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine](/img/structure/B13434244.png)
![2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13434246.png)



![1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid](/img/structure/B13434275.png)



